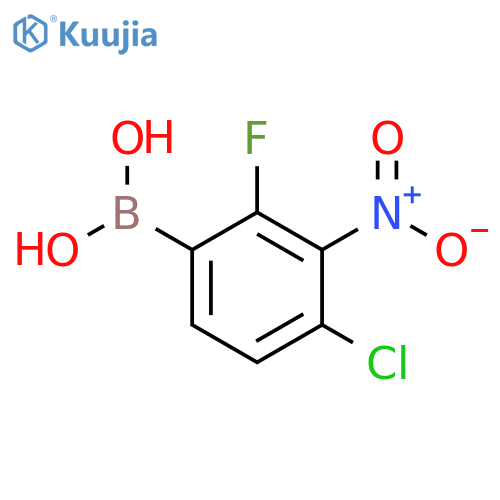Cas no 2377608-37-0 ((4-Chloro-2-fluoro-3-nitrophenyl)boronic acid)

(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid 化学的及び物理的性質
名前と識別子
-
- (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid
-
- インチ: 1S/C6H4BClFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
- InChIKey: BEUGXSNBTNZPQP-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC=C(Cl)C([N+]([O-])=O)=C1F)(O)O
じっけんとくせい
- 密度みつど: 1.62±0.1 g/cm3(Predicted)
- ふってん: 390.7±52.0 °C(Predicted)
- 酸性度係数(pKa): 6.54±0.58(Predicted)
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | BS-34754-1g |
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid |
2377608-37-0 | >97% | 1g |
£709.00 | 2025-02-24 | |
| A2B Chem LLC | AZ92838-5g |
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid |
2377608-37-0 | 98% | 5g |
$1479.00 | 2024-04-20 | |
| A2B Chem LLC | AZ92838-1g |
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid |
2377608-37-0 | 98% | 1g |
$499.00 | 2024-04-20 |
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid 関連文献
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acidに関する追加情報
Introduction to (4-Chloro-2-fluoro-3-nitrophenyl)boronic Acid (CAS No. 2377608-37-0)
(4-Chloro-2-fluoro-3-nitrophenyl)boronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural and functional properties. This compound, identified by its CAS number 2377608-37-0, is a derivative of the phenyl group, featuring substituents that enhance its reactivity and utility in synthetic chemistry. The presence of both chloro and fluoro groups, along with a nitro group, makes this molecule a versatile intermediate in the development of various chemical entities.
The compound's structure imparts distinct characteristics that make it particularly valuable in the synthesis of fine chemicals and pharmaceuticals. The boronic acid moiety, a key functional group in this molecule, is widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. This reaction is pivotal in the pharmaceutical industry for the development of novel drugs and agrochemicals.
In recent years, there has been a surge in research focused on boronic acid derivatives due to their broad applicability in medicinal chemistry. The specific arrangement of substituents in (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid allows for selective modifications and functionalizations, making it an indispensable tool for synthetic chemists. The chloro and fluoro groups not only influence the electronic properties of the molecule but also enhance its stability under various reaction conditions.
One of the most compelling aspects of this compound is its role as a building block in the synthesis of biologically active molecules. The nitro group, while providing electronic effects, also serves as a handle for further derivatization through reduction to an amine or diazotization followed by coupling reactions. These transformations are crucial for constructing more complex structures that mimic natural products or exhibit novel biological activities.
The pharmaceutical industry has leveraged the reactivity of (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid to develop new therapeutic agents. For instance, researchers have utilized this compound to synthesize kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The ability to introduce specific substituents at predetermined positions allows for fine-tuning of biological activity, making this molecule a preferred choice for drug discovery programs.
Moreover, the environmental and safety considerations associated with this compound make it an attractive option for green chemistry initiatives. Boronic acids are generally less toxic compared to other synthetic reagents, and their reactions often proceed under mild conditions with high selectivity. This aligns well with the growing emphasis on sustainable chemical practices.
The synthesis of (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid itself is a testament to the advancements in synthetic methodologies. Modern techniques have enabled chemists to produce this compound with high purity and yield, facilitating its use in large-scale applications. The availability of reliable synthetic routes has further spurred interest in exploring its potential applications.
In academic research, this compound has been employed as a model system to study reaction mechanisms and develop new catalytic systems. Its unique reactivity profile provides insights into how different functional groups interact within a molecular framework, contributing to our fundamental understanding of organic chemistry.
The intersection of computational chemistry and experimental synthesis has also highlighted the importance of (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid. Molecular modeling studies have predicted novel derivatives with enhanced properties, guiding experimental efforts toward more efficient synthetic strategies. This synergy between theory and practice underscores the compound's significance in modern chemical research.
Looking ahead, the future prospects for this compound are promising. As drug discovery efforts continue to evolve, new applications will likely emerge, further solidifying its role as a cornerstone in medicinal chemistry. The ongoing exploration of its derivatives and synthetic modifications ensures that it will remain relevant for years to come.
In conclusion, (4-Chloro-2-fluoro-3-nitrophenyl)boronic acid (CAS No. 2377608-37-0) is a multifaceted compound with substantial implications in pharmaceutical and chemical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing complex molecules with potential therapeutic applications. As research progresses, we can expect even more innovative uses to be discovered, reinforcing its importance in the scientific community.
2377608-37-0 ((4-Chloro-2-fluoro-3-nitrophenyl)boronic acid) 関連製品
- 898651-01-9(3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)
- 2172483-63-3(5-cyclopropyl-8,10-dimethyl-1-oxa-4-azaspiro5.5undecane)
- 1260990-51-9(N-(3-chloro-4-methoxyphenyl)-2-{4-oxo-1-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide)
- 2034461-70-4(3-(2-methoxyethyl)-1-(1-{3-methyl-1,2,4triazolo4,3-apyrazin-8-yl}piperidin-4-yl)urea)
- 1805081-60-0(7-(Chloromethyl)benzo[d]oxazol-2-amine)
- 33421-43-1(2,2'-Bipyridine,1-oxide)
- 558466-12-9(6-chloropyridine-3-thiol)
- 898562-99-7(PDE10-IN-5)
- 888446-17-1(2-{4-oxo-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamide)
- 35577-92-5(4-phenyl-1H-indole)




